molecular formula C12H12ClNO2S3 B2476720 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1235370-68-9

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2476720
CAS No.: 1235370-68-9
M. Wt: 333.86
InChI Key: DXGBQDHZGXBQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, may enhance its solubility, stability, and reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGBQDHZGXBQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.